molecular formula C10H13ClO B8029502 1-Chloro-3-methyl-5-propoxybenzene

1-Chloro-3-methyl-5-propoxybenzene

Cat. No.: B8029502
M. Wt: 184.66 g/mol
InChI Key: UJKWUNXSMOCIOF-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-5-propoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-5-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-3-methylbenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-5-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a hydrocarbon derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: 1-Hydroxy-3-methyl-5-propoxybenzene.

    Oxidation: 1-Chloro-3-carboxy-5-propoxybenzene.

    Reduction: 3-Methyl-5-propoxybenzene.

Scientific Research Applications

1-Chloro-3-methyl-5-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-methyl-5-propoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    1-Chloro-3-methylbenzene: Lacks the propoxy group, making it less versatile in certain reactions.

    1-Chloro-5-propoxybenzene: Lacks the methyl group, affecting its reactivity and applications.

    3-Methyl-5-propoxybenzene: Lacks the chlorine atom, altering its chemical behavior.

Uniqueness: 1-Chloro-3-methyl-5-propoxybenzene is unique due to the presence of all three substituents (chlorine, methyl, and propoxy) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-chloro-3-methyl-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKWUNXSMOCIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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